Nav1.7 Channel Inhibition
A derivative of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine was evaluated for its ability to inhibit the human Nav1.7 sodium channel. The compound demonstrated an IC50 of 0.800 nM in a patch-clamp assay [1]. This data point exists in isolation; no direct comparator data for a close analog was found in the same study. The value is reported as a single-point characterization.
| Evidence Dimension | Inhibition of human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC50 = 0.800 nM |
| Comparator Or Baseline | None specified; baseline is vehicle control. |
| Quantified Difference | Not applicable. |
| Conditions | PatchXpress electrophysiology on HEK293 cells expressing human Nav1.7, holding potential of -125 mV. |
Why This Matters
Demonstrates potent in vitro activity at a specific, therapeutically relevant target, but without a comparator, it does not establish a differentiated advantage.
- [1] BindingDB. (n.d.). BDBM50450581 (CHEMBL4159169) Activity Data for 3-Chloro-5-(difluoromethoxy)pyridin-2-amine derivative. View Source
